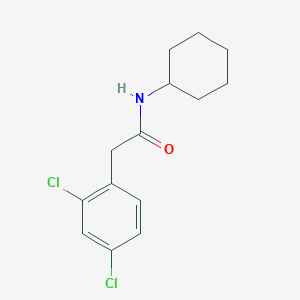![molecular formula C13H9F3N2O2 B263652 N-[4-(trifluoromethoxy)phenyl]isonicotinamide](/img/structure/B263652.png)
N-[4-(trifluoromethoxy)phenyl]isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(trifluoromethoxy)phenyl]isonicotinamide, commonly referred to as TFMI, is a chemical compound that has gained significant attention in the field of scientific research. It is a member of the isonicotinamide family and is known for its potent biological activities. TFMI has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and metabolic disorders.
Mecanismo De Acción
The mechanism of action of TFMI is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer and inflammation. TFMI has been shown to inhibit the activation of NF-κB, a transcription factor that plays a critical role in the regulation of immune and inflammatory responses. TFMI has also been shown to inhibit the activation of Akt and mTOR, two signaling pathways that play a critical role in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
TFMI has been shown to exhibit potent biological activities in various biochemical and physiological systems. It has been demonstrated to induce cell cycle arrest and apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and improve glucose metabolism and insulin sensitivity. Additionally, TFMI has been shown to modulate the expression of various genes involved in cancer and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of TFMI is its high potency and selectivity for its target molecules. This makes it an ideal candidate for use in various biochemical and physiological assays. However, one of the main limitations of TFMI is its poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of TFMI. One area of research is the development of more efficient synthesis methods to improve the yield and purity of TFMI. Another area of research is the investigation of the potential therapeutic applications of TFMI in various diseases, including cancer, inflammation, and metabolic disorders. Additionally, the development of more potent and selective analogs of TFMI could lead to the discovery of new drugs with improved therapeutic efficacy.
Métodos De Síntesis
TFMI can be synthesized through a multi-step process involving the reaction of 4-trifluoromethoxyaniline with isonicotinic acid. The reaction is catalyzed by a base such as triethylamine, and the final product is obtained through purification using column chromatography. The yield of TFMI is typically high, and the purity can be confirmed using various analytical techniques, including NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
TFMI has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit potent anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells. TFMI has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, TFMI has been demonstrated to improve glucose metabolism and insulin sensitivity in animal models of type 2 diabetes.
Propiedades
Fórmula molecular |
C13H9F3N2O2 |
|---|---|
Peso molecular |
282.22 g/mol |
Nombre IUPAC |
N-[4-(trifluoromethoxy)phenyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C13H9F3N2O2/c14-13(15,16)20-11-3-1-10(2-4-11)18-12(19)9-5-7-17-8-6-9/h1-8H,(H,18,19) |
Clave InChI |
XNOXATIDKXASQR-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)C2=CC=NC=C2)OC(F)(F)F |
SMILES canónico |
C1=CC(=CC=C1NC(=O)C2=CC=NC=C2)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



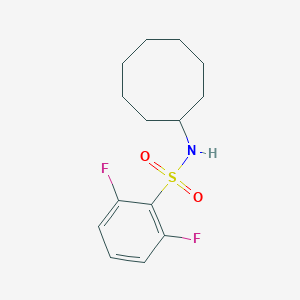
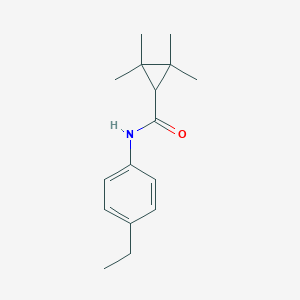
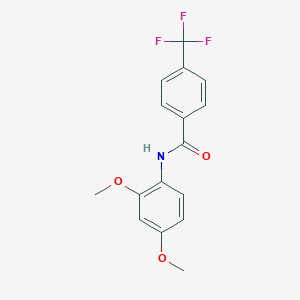
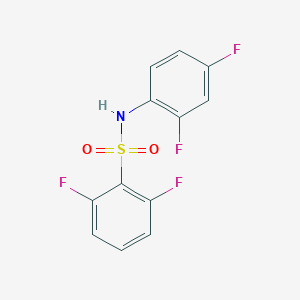
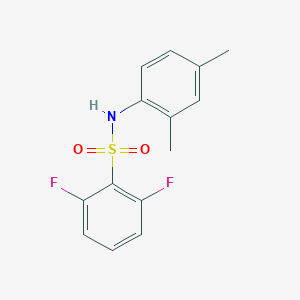
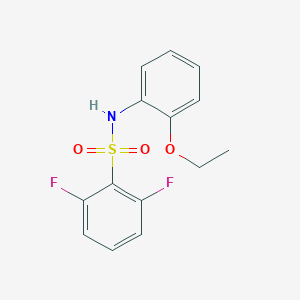
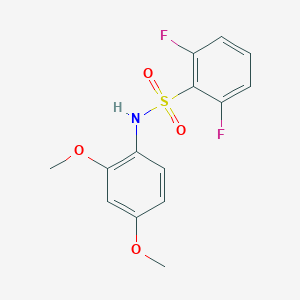
![Ethyl 3-[(4-isopropylbenzoyl)amino]benzoate](/img/structure/B263588.png)
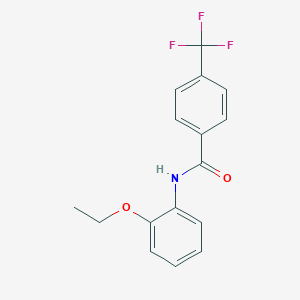
![4-isopropyl-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263594.png)
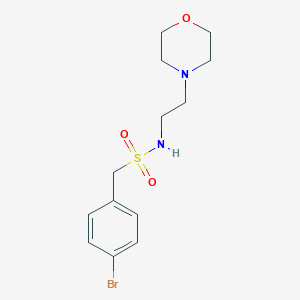
![Methyl 4-{[(2,4-difluorophenyl)sulfonyl]amino}benzoate](/img/structure/B263610.png)
![Ethyl 4-{[(2,4-difluorophenyl)sulfonyl]amino}benzoate](/img/structure/B263611.png)
